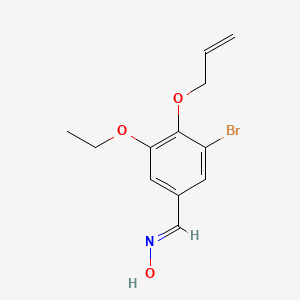![molecular formula C19H26N2O4S B5571509 (4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571509.png)
(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules like "(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" often involves multistep chemical reactions, including cyclization, acylation, and substitutions. For example, the reaction of ethoxycarbonylalkylidene derivatives with ethyl pyruvate or ethyl aroylformate can lead to the formation of pyridazino[6,1-c]-triazines, showcasing the type of complex reactions involved in the synthesis of such molecules (Lange et al., 1997).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their chemical behavior and potential applications. Techniques like NMR spectroscopy and X-ray diffraction analysis play a vital role in elucidating the structure. For instance, the structure of N-methyl derivatives of pyrazolopyrimidine derivatives has been established using NMR spectroscopy, confirming the intricate structural details of similar complex molecules (Chimichi et al., 1996).
Scientific Research Applications
Synthesis and Characterization
Research on pyrazine derivatives, including their synthesis and characterization, provides insights into the structural and chemical properties essential for their potential applications. For example, the study on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives highlights the methods to obtain these compounds and their structural analysis using various spectroscopic techniques (Hassan, Hafez, & Osman, 2014). Another example involves the synthesis of novel pyrazole-3,4-dicarboxylates and their characterization, underscoring the importance of such studies in understanding the compounds' molecular frameworks (Sekkak, Rakib, Medaghri-Alaoui, Hafid, & Malki, 2013).
Cytotoxic and Antitumor Activity
The evaluation of pyrazine derivatives for their cytotoxic and antitumor activities is a significant area of research. Studies demonstrate the potential of these compounds in inhibiting the growth of cancer cells. For instance, certain pyrazole derivatives have been identified for their promising anti-inflammatory and antimicrobial activities, alongside their cytotoxic effects against specific cancer cell lines (Bekhit, Ashour, & Guemei, 2005). Similarly, another study on the synthesis and in vitro cytotoxic activity of Pyrazole-3,4-dicarboxylates showcases the potential of these compounds in cancer research (Sekkak et al., 2013).
Antimicrobial and Anti-inflammatory Agents
Pyrazine derivatives have also been explored for their antimicrobial and anti-inflammatory properties. Research indicates that novel pyrazole derivatives could serve as effective antimicrobial and anti-inflammatory agents, presenting a dual function that enhances their scientific and therapeutic value (Bekhit et al., 2005).
properties
IUPAC Name |
[(4aR,7aS)-1-(cyclopropylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-2-25-16-7-5-15(6-8-16)19(22)21-10-9-20(11-14-3-4-14)17-12-26(23,24)13-18(17)21/h5-8,14,17-18H,2-4,9-13H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPQNFXQSKFJBU-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)
![4-methyl-2-(1-piperidinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-5-pyrimidinecarboxamide hydrochloride](/img/structure/B5571445.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5571446.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)
![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)
![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5571484.png)
![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)
![N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide](/img/structure/B5571495.png)
![2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)
![2-ethyl-8-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5571508.png)
![4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5571510.png)